Methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate
Description
Properties
Molecular Formula |
C10H6BrFO2S |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H6BrFO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3 |
InChI Key |
XANHMNAINNWSRC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate typically involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism . Another method involves the microwave-assisted synthesis using 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include triethylamine, DMSO, and methyl thioglycolate . Reaction conditions often involve elevated temperatures and the use of microwave irradiation to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms .
Scientific Research Applications
Methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate is a synthetic organic compound that is used in research settings because of its structure and applications in medicinal chemistry. The compound has a molecular weight of roughly 289.12 g/mol and the molecular formula . The benzothiophene core, a fused bicyclic structure containing benzene and thiophene rings, is a feature of this substance. The chemical reactivity and potential biological activity of the compound are enhanced by the presence of bromine and fluorine substituents at the 3 and 6 positions, respectively.
Scientific Research Applications
This compound is often used in research for its structural characteristics and medicinal chemistry applications. Reactions involving this compound are important for synthesizing derivatives with enhanced biological activity or different physicochemical properties.
Medicinal Chemistry
Due to its special structural features, it is a valuable building block for creating biologically active molecules with potential therapeutic benefits.
Pharmaceutical Industry
It is explored as a possible lead compound in the process of drug discovery.
Material Science
It is used in creating organic semiconductors and light-emitting diodes.
Chemical Biology
It is used to study enzyme inhibitors and receptor modulators.
Benzothiophene Carboxylate Derivatives
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical and Chemical Properties
The following table compares key attributes of methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate with two structurally related compounds:
Key Observations:
- Halogen Effects : Bromine (Br) at position 3 increases molecular weight and polarizability compared to chlorine (Cl), making it more reactive in nucleophilic aromatic substitution (NAS) or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Electronic Modulation: Fluorine (F) at position 6 stabilizes the aromatic ring via inductive effects, while the amino group (NH₂) in the 5-position analogue introduces resonance effects, altering reaction pathways .
- Functional Group Utility : The methyl ester group in all three compounds serves as a handle for hydrolysis or transesterification, enabling further derivatization.
Structural Analysis Tools
Crystallographic software such as SHELX and ORTEP-3 (–3) are critical for determining molecular conformations and packing arrangements. For example:
- SHELXL refines crystal structures, aiding in comparing bond lengths and angles between halogenated analogues.
- ORTEP-3 visualizes thermal ellipsoids, highlighting steric differences between Br and Cl substituents.
Biological Activity
Methyl 3-bromo-6-fluoro-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene family, characterized by the presence of bromine and fluorine substituents. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 289.12 g/mol. The unique structure of this compound, featuring a fused bicyclic system composed of benzene and thiophene rings, enhances its chemical reactivity and potential biological interactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of halogen atoms (bromine and fluorine) can increase binding affinity to various enzymes or receptors, potentially modulating their activity. This compound may interfere with cellular pathways by altering the redox state or forming reactive intermediates that interact with biomolecules .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections .
- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly as a precursor in the synthesis of drugs targeting specific cancer pathways .
- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), which is involved in metabolic diseases like maple syrup urine disease and obesity. This compound's structural analogs have demonstrated significant inhibition against BDK, suggesting potential therapeutic applications .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study highlighted that benzothiophene carboxylate derivatives, including those related to this compound, showed robust inhibition against BDK, leading to lower plasma concentrations of branched-chain amino acids (BCAAs) in vivo .
- Another investigation demonstrated that derivatives similar to this compound could augment BCAA oxidation, indicating potential applications in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
